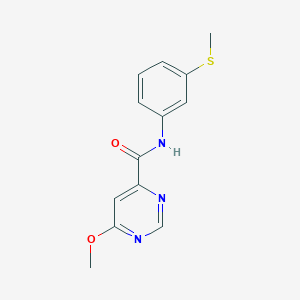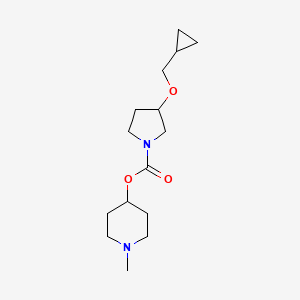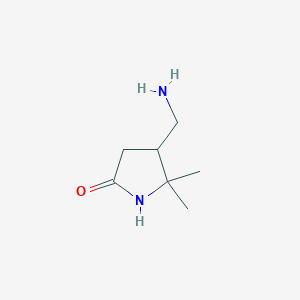
4-(Aminomethyl)-5,5-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in a variety of applications, including as building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-(Aminomethyl)-5,5-dimethylpyrrolidin-2-one” were not found, aminomethyl compounds can generally be synthesized through various methods. For example, protodeboronation of pinacol boronic esters is one method used in the synthesis of aminomethyl compounds .
Molecular Structure Analysis
The molecular structure of aminomethyl compounds can vary depending on the specific compound. For example, 4-(Aminomethyl)pyridine has the molecular formula C6H8N2 .
Chemical Reactions Analysis
Aminomethyl compounds can participate in a variety of chemical reactions. For instance, 4-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds depend on their specific structure. For example, 4-(Aminomethyl)pyridine is a liquid at room temperature, has a density of 1.065 g/mL at 25 °C, and a boiling point of 230 °C .
Applications De Recherche Scientifique
Structure and Crystallization
- The study on the structure of new crystalline modifications of related pyrimidinium compounds provides insights into the crystallization processes and molecular interactions within crystals. This research could inform the development of new materials with specific crystalline properties (Zhukhlistova & Tishchenko, 2001).
Synthesis and Catalysis
- Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of pharmaceuticals, highlights the importance of efficient and stereoselective synthesis processes in drug development (Fleck et al., 2003).
- The study on the conformational preferences of beta- and gamma-aminated proline analogues using quantum mechanical calculations provides valuable insights into the effects of amino group incorporation on the conformational properties of proline, which is significant for understanding peptide structure and function (Flores-Ortega et al., 2008).
Molecular Interactions and Binding
- The investigation of the spectral properties of substituted styrylpyridinium salts, including those with amino functionalities, contributes to our understanding of molecular interactions and the potential applications of these compounds in materials science and biology (Gawinecki & Trzebiatowska, 2000).
Antifungal Agents
- The synthesis and evaluation of novel 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines for antifungal activity demonstrate the potential of structurally related compounds as lead compounds for the development of new antifungal agents (Sangshetti et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)-5,5-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5(4-8)3-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLVIKGRVQFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-5,5-dimethylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)

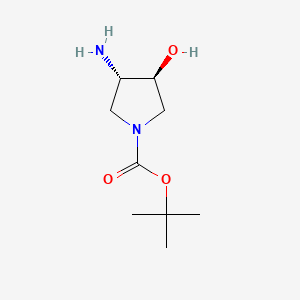
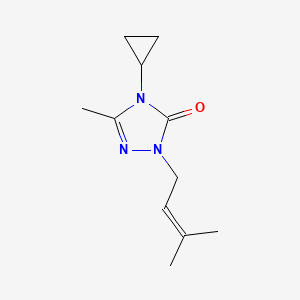
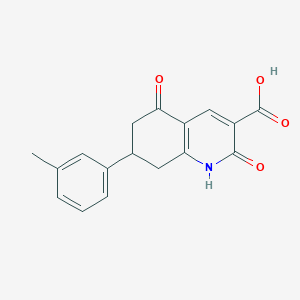

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)
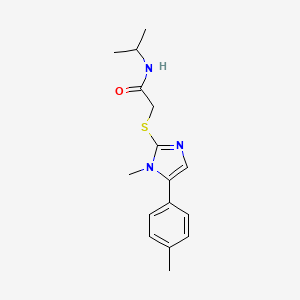
![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
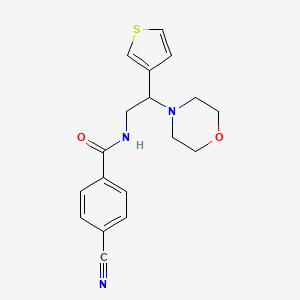
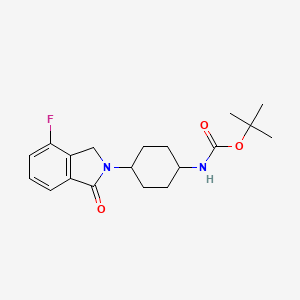
![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)
